2-(3-甲基-4-硝基苯氧基)乙酸乙酯

描述

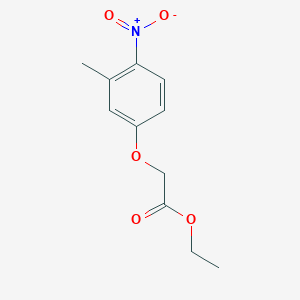

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is an organic compound with the molecular formula C11H13NO5 It is a derivative of phenoxyacetic acid and contains both nitro and ester functional groups

科学研究应用

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of drugs due to its structural features.

Agricultural Chemicals: May be used in the synthesis of herbicides or pesticides.

Material Science: Utilized in the preparation of polymers and other advanced materials.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of ethyl 2-(3-methyl-4-nitrophenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

化学反应分析

Types of Reactions

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions to form different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed

Hydrolysis: 2-(3-methyl-4-nitrophenoxy)acetic acid.

Reduction: Ethyl 2-(3-methyl-4-aminophenoxy)acetate.

Esterification: Various ester derivatives depending on the alcohol used.

作用机制

The mechanism of action of ethyl 2-(3-methyl-4-nitrophenoxy)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid, which can interact with various biological targets. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.

相似化合物的比较

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be compared with other phenoxyacetic acid derivatives:

Ethyl 2-(4-nitrophenoxy)acetate: Similar structure but lacks the methyl group, which may affect its reactivity and applications.

Ethyl 2-(3-chloro-4-nitrophenoxy)acetate:

Ethyl 2-(3-methyl-4-aminophenoxy)acetate: The reduced form of ethyl 2-(3-methyl-4-nitrophenoxy)acetate, with different reactivity due to the presence of an amino group instead of a nitro group.

生物活性

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and the implications of its activity based on recent research findings.

Synthesis

The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate typically involves the reaction of 3-methyl-4-nitrophenol with ethyl chloroacetate in the presence of a base. The reaction conditions often include heating under reflux to facilitate the esterification process. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-(3-methyl-4-nitrophenoxy)acetate exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetates have been evaluated for their efficacy against Mycobacterium tuberculosis. In a study involving various nitrophenoxy derivatives, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against drug-resistant strains of tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Cytotoxicity Studies

In cytotoxicity assays, related compounds have shown varying degrees of effectiveness against cancer cell lines. For example, methyl 3-(4-nitrophenyl)acrylate exhibited an IC50 value of 7.98 µg/mL against P388 murine leukemia cells, indicating substantial anticancer activity . While specific data for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is limited, the presence of nitro groups in similar structures often correlates with enhanced biological activity.

Structure-Activity Relationship (SAR)

The biological efficacy of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be partially explained through structure-activity relationship studies. Modifications in the nitro group position and variations in the alkyl chain length have been shown to influence activity significantly. For instance, compounds with electron-withdrawing groups like nitro or halogens tend to exhibit enhanced potency against various pathogens and cancer cells .

Case Studies

- Antitubercular Activity : A study synthesized a series of phenoxyacetamide derivatives that included variations on the nitrophenyl structure. The most potent derivative showed an MIC value comparable to established antitubercular drugs, reinforcing the potential of nitro-substituted compounds in combating resistant strains .

- Cytotoxic Effects : Another investigation into methylated nitrophenyl derivatives revealed promising results against leukemia cells, highlighting the need for further exploration into how structural modifications affect cytotoxicity and selectivity towards cancer cells .

Data Summary

The following table summarizes key findings related to similar compounds that may inform the biological activity of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate:

| Compound Name | Target Organism/Cell Line | Activity Type | MIC/IC50 Value |

|---|---|---|---|

| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia Cells | Cytotoxicity | IC50 = 7.98 µg/mL |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | Antimicrobial | MIC = 4 µg/mL |

| Ethyl 2-(4-nitrophenoxy)acetate | Various Cancer Cell Lines | Cytotoxicity | Not specified |

属性

IUPAC Name |

ethyl 2-(3-methyl-4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQOXGWQBZSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。